molecular formula C14H10ClFN2O2 B5853443 3-chloro-N'-(3-fluorobenzoyl)benzohydrazide

3-chloro-N'-(3-fluorobenzoyl)benzohydrazide

Cat. No. B5853443
M. Wt: 292.69 g/mol
InChI Key: YIMOPWIQIGJBKN-UHFFFAOYSA-N
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Description

3-chloro-N'-(3-fluorobenzoyl)benzohydrazide, commonly known as CF3H, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CF3H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. CF3H has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, CF3H can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CF3H has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CF3H can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CF3H has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, CF3H has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CF3H has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. CF3H is also relatively inexpensive compared to other compounds used in scientific research. However, CF3H has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several future directions for CF3H research, including the development of novel analogs with improved potency and selectivity for specific targets. CF3H could also be used as a building block for the synthesis of novel materials with unique properties. In addition, CF3H could be used as a tool to study the mechanism of action of various enzymes and proteins, which could lead to the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, CF3H is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of CF3H involves the reaction between 3-fluorobenzoyl chloride and 3-chlorobenzohydrazide in the presence of a base. CF3H has been extensively studied for its potential applications in medicinal chemistry, material science, and biochemistry. CF3H has been found to exhibit potent anti-cancer activity, anti-inflammatory activity, and has been used as a tool to study the mechanism of action of various enzymes and proteins. CF3H has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. There are several future directions for CF3H research, including the development of novel analogs and the use of CF3H as a building block for the synthesis of novel materials.

Synthesis Methods

The synthesis of CF3H involves the reaction between 3-fluorobenzoyl chloride and 3-chlorobenzohydrazide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.

Scientific Research Applications

CF3H has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, CF3H has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. In material science, CF3H has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, CF3H has been used as a tool to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

N'-(3-chlorobenzoyl)-3-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMOPWIQIGJBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chlorobenzoyl)-3-fluorobenzohydrazide

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